molecular formula C10H12N4OS B7530079 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide

1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide

Cat. No. B7530079
M. Wt: 236.30 g/mol
InChI Key: KHPHJDCHDIAHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is synthesized through a complex process that involves several steps, which will be discussed in detail in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPTP research.

Scientific Research Applications

1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide has been used in scientific research for a variety of applications, including the study of Parkinson's disease. 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide is converted into MPP+ in the brain, which is toxic to dopaminergic neurons and causes symptoms similar to Parkinson's disease. This has allowed researchers to study the mechanisms of Parkinson's disease and develop new treatments.

Mechanism of Action

1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide is converted into MPP+ in the brain by the enzyme monoamine oxidase B (MAO-B). MPP+ is toxic to dopaminergic neurons, causing their death and leading to symptoms of Parkinson's disease. The mechanism of action of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide has been extensively studied, and has led to the development of new treatments for Parkinson's disease.
Biochemical and Physiological Effects
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide has a variety of biochemical and physiological effects, including the induction of Parkinson's disease-like symptoms, the inhibition of mitochondrial respiration, and the induction of oxidative stress. These effects have been extensively studied in animal models, and have led to a better understanding of the mechanisms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models, its well-characterized mechanism of action, and its ability to be synthesized in large quantities. However, there are also limitations to the use of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide, including its toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide research, including the development of new treatments for Parkinson's disease, the study of the mechanisms of other neurodegenerative diseases, and the development of new methods for synthesizing 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide and related compounds. Additionally, there is a need for further research into the toxicity and safety of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide, and the development of new methods for handling and disposing of this compound.

Synthesis Methods

The synthesis of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide involves several steps, starting with the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-methyl-1,3-thiazole-4-carbonyl chloride. The resulting compound is then reacted with methylamine to form 2-methyl-1,3-thiazol-4-ylmethylamine. The final step involves the reaction of 2-methyl-1,3-thiazol-4-ylmethylamine with 4-carbamoylpyrazole to form 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide, or 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide.

properties

IUPAC Name

1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-7-13-9(6-16-7)4-11-10(15)8-3-12-14(2)5-8/h3,5-6H,4H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPHJDCHDIAHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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